Adodato

Description

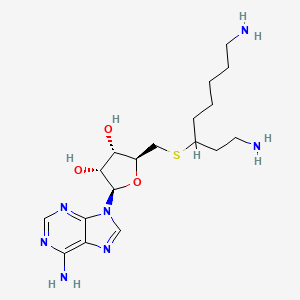

Structure

3D Structure

Properties

CAS No. |

76426-40-9 |

|---|---|

Molecular Formula |

C18H29N7O3S |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(1,8-diaminooct-2-en-3-ylsulfanylmethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C18H29N7O3S/c19-6-3-1-2-4-11(5-7-20)29-8-12-14(26)15(27)18(28-12)25-10-24-13-16(21)22-9-23-17(13)25/h5,9-10,12,14-15,18,26-27H,1-4,6-8,19-20H2,(H2,21,22,23)/t12-,14-,15-,18-/m1/s1 |

InChI Key |

SUUGLGYBZXSJAA-SCFUHWHPSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSC(CCCCCN)CCN)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSC(=CCN)CCCCCN)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSC(=CCN)CCCCCN)O)O)N |

Synonyms |

AdoDATO S-adenosyl-1,8-diamino-3-thiooctane S-adenosyl-3-thio-1,8-diaminooctane SATDAO |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Pathway

AdoDATO is synthesized through sequential modifications of S-adenosylmethionine (AdoMet). The process involves:

-

Thioether Linkage Introduction : Replacement of the oxygen atom in AdoMet’s sulfonium center with sulfur via nucleophilic substitution.

-

Diamino Group Addition : Functionalization of the carbon chain with 1,8-diamino groups using amination reactions under controlled pH (8.5–9.0) and temperature (25–37°C).

Key reagents include:

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₉N₇O₃S | |

| Molecular Weight | 423.5 g/mol | |

| CAS Number | 76426-40-9 | |

| IUPAC Name | (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(1,8-diaminooct-2-en-3-ylsulfanylmethyl)oxolane-3,4-diol |

Reaction Optimization and Yield Enhancement

Controlled Environment Requirements

Synthetic efficiency depends on strict control of:

Solvent Systems

Table 2: Representative Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 8.5–9.0 | ±15% |

| Temperature | 30°C | ±20% |

| Reaction Time | 48–72 hours | ±10% |

| Solvent Polarity | ε = 45–50 (DMF) | ±25% |

Scale-Up Strategies for Industrial Production

Laboratory-to-Pilot Plant Transition

Challenges in Scaling

-

Impurity Accumulation : Byproducts like S-adenosylhomocysteine (SAH) require iterative purification.

-

Cost Efficiency : Catalyst recycling and solvent recovery systems reduce production costs by 30–40%.

Purification Techniques

Preparative High-Performance Liquid Chromatography (HPLC)

Table 3: Purification Performance Metrics

Alternative Methods

-

Ion-Exchange Chromatography : DEAE-Sepharose columns separate this compound based on charge differences at pH 6.5.

-

Crystallization : Ethanol-driven recrystallization achieves 95% purity but requires multiple iterations.

Analytical Characterization

Quality Control Protocols

Stability Assessment

-

Thermal Degradation : TGA shows decomposition onset at 180°C.

-

pH Stability : Stable in pH 7.0–9.0; degradation accelerates below pH 6.0.

Comparative Analysis with Related Inhibitors

Structural Analogues

Performance Metrics

-

Enzyme Inhibition : this compound reduces spermidine synthase activity by 90% at 10 μM.

-

Cellular Uptake : 3-fold higher intracellular concentration than MTA due to enhanced membrane permeability.

Industrial and Regulatory Considerations

Good Manufacturing Practice (GMP) Compliance

Chemical Reactions Analysis

Types of Reactions: S-Adenosyl-1,8-Diamino-3-Thiooctane undergoes several types of chemical reactions, including:

Oxidation: This reaction can alter the sulfur-containing thioether group.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: Various substituents can be introduced to the molecule through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halides or other nucleophiles under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry: In chemistry, S-Adenosyl-1,8-Diamino-3-Thiooctane is used to study the mechanisms of polyamine synthesis and degradation. It serves as a tool to investigate enzyme kinetics and the effects of structural modifications on enzyme activity.

Biology: Biologically, this compound is significant in the study of cellular processes involving polyamines. It helps in understanding the regulation of cell growth, differentiation, and apoptosis.

Medicine: In medical research, S-Adenosyl-1,8-Diamino-3-Thiooctane is explored for its potential therapeutic applications. It is studied for its role in modulating polyamine levels in diseases such as cancer and neurodegenerative disorders.

Industry: Industrially, the compound can be used in the development of biochemical assays and as a reference standard in analytical chemistry.

Mechanism of Action

S-Adenosyl-1,8-Diamino-3-Thiooctane exerts its effects by mimicking the natural substrates of polyamine biosynthetic enzymes. It interacts with enzymes such as spermidine synthase, inhibiting or altering their activity. The compound’s structure allows it to bind to the active sites of these enzymes, thereby affecting the polyamine metabolic pathways .

Comparison with Similar Compounds

Key Properties :

- IC50 : 0.2–8.5 µM (varies by enzyme source and assay conditions) .

- Mechanism : Mixed-type inhibition, binding both dcAdoMet and putrescine sites .

- Thermodynamic Binding (KD) : ~3 µM (measured via ITC) .

- Clinical Relevance : Demonstrates species-specific potency, with 170-fold lower IC50 for Plasmodium falciparum SpdS compared to mammalian enzymes .

Structural and Functional Analogues

4MCHA (trans-4-Methylcyclohexylamine)

- Structure: Cyclohexylamine derivative lacking the adenosyl moiety of AdoDATO .

- Mechanism : Competitive inhibitor of putrescine, requiring dcAdoMet for binding .

- IC50 : 1.4 µM (PfSpdS), 1.7 µM (rat SpdS) .

- Key Difference : Binds only the putrescine site, lacking multisubstrate inhibition .

Adenosylspermidine

- Structure: Natural polyamine combining spermidine with an adenosyl group .

- Mechanism : Substrate-product analog, less potent than synthetic inhibitors like this compound .

- IC50: Not well-documented; primarily used as a reference in structural studies .

BIPA (5-(1H-Benzimidazol-2-yl)pentan-1-amine)

- Structure : Aromatic amine with a benzimidazole ring .

- Mechanism : Binds both dcAdoMet and putrescine sites but with weak inhibition .

- IC50 : 619 µM (PfSpdS) .

- Limitation : Poor inhibitory potency despite structural mimicry .

4MAN (4-Methylaniline)

- Structure : Aromatic amine lacking the polyamine chain .

- Mechanism : Competitive inhibition of putrescine .

- IC50 : 23 µM (PfSpdS) .

- Thermodynamic Binding (KD) : 7.7 µM .

AdoDATAD (S-adenosyl-1,12-diamino-3-thio-9-azadodecane)

- Structure : Analogous to this compound but targets spermine synthase (SMS) .

- IC50 : Comparable to this compound but with distinct enzyme specificity .

- Clinical Challenge : Both this compound and AdoDATAD are metabolized rapidly due to primary amines, limiting therapeutic utility .

Comparative Analysis

Structural Insights and Binding Dynamics

- This compound: X-ray crystallography shows deep burial in the active site, with hydrophobic and electrostatic interactions stabilizing the adenosyl and polyamine moieties . The "gatekeeping loop" becomes ordered upon binding, enhancing inhibition .

- 4MCHA: Occupies the putrescine cavity only when dcAdoMet is present, inducing minor conformational changes .

- BIPA : Despite occupying both substrate sites, its rigid aromatic structure limits optimal interactions, resulting in weak binding .

Species Selectivity and Therapeutic Implications

Q & A

Q. What peer-review strategies mitigate bias in this compound research evaluations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.